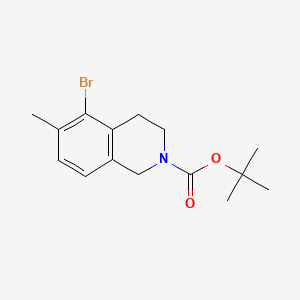

Tert-butyl5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a tetrahydroisoquinoline derivative characterized by a bromo substituent at position 5, a methyl group at position 6, and a tert-butyl ester at position 2. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for muscarinic receptor antagonists like solifenacin and mepenzolate bromide . Its bromo and methyl substituents may influence its physicochemical properties and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C15H20BrNO2 |

|---|---|

Molecular Weight |

326.23 g/mol |

IUPAC Name |

tert-butyl 5-bromo-6-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C15H20BrNO2/c1-10-5-6-11-9-17(8-7-12(11)13(10)16)14(18)19-15(2,3)4/h5-6H,7-9H2,1-4H3 |

InChI Key |

JYVMCCJJISEFBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline and tert-butyl chloroformate.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The starting materials are dissolved in an appropriate solvent, such as dichloromethane, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position serves as a reactive site for nucleophilic substitution. This reaction type is common in aromatic bromides, particularly when activated by electron-donating groups.

-

Mechanism : Nucleophiles (e.g., amines, thiols) replace the bromine atom via aromatic nucleophilic substitution.

-

Conditions :

-

Temperature: Elevated (e.g., reflux in polar aprotic solvents).

-

Catalysts: Base (e.g., K2CO3) or Lewis acids (e.g., CuI).

-

-

Product : Derivatives with nucleophiles (e.g., amino, thioether) at the 5-position.

Example : Related tetrahydroisoquinoline derivatives undergo bromination and substitution in synthetic pathways .

Ester Hydrolysis

The tert-butyl ester group is prone to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Reagents | HCl (aq), H2O | NaOH (aq), H2O |

| Conditions | Reflux, high temperature | Room temperature or mild heat |

| Product | 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid | Same as acidic hydrolysis product |

This reaction is critical for bioavailability studies, as esters are commonly used to enhance lipophilicity.

Oxidation and Reduction

The tetrahydroisoquinoline ring can undergo oxidation to form isoquinoline derivatives or reduction to fully saturated analogs.

-

Oxidation :

-

Reagents : KMnO4, CrO3, or other oxidizing agents.

-

Product : Isoquinoline derivatives (e.g., 5-bromo-6-methylisoquinoline).

-

-

Reduction :

-

Reagents : H2/Pd, NaBH4, or catalytic hydrogenation.

-

Product : Fully saturated isoquinoline derivatives.

-

These transformations are influenced by the electron density of the ring and substituents .

Electrophilic Aromatic Substitution

The tetrahydroisoquinoline core may participate in electrophilic substitution, though reactivity depends on the electron density of the ring.

-

Mechanism : Electrophiles (e.g., nitronium ion, NO2+) attack activated positions.

-

Conditions :

-

Nitration: HNO3, H2SO4 (catalyst).

-

Halogenation: Br2, FeBr3.

-

-

Product : Substituted tetrahydroisoquinoline derivatives.

This reactivity is supported by studies on related tetrahydroisoquinoline analogs .

Coupling Reactions

The compound’s structure suggests potential for cross-coupling reactions (e.g., Suzuki, Heck) at the bromine position, though direct evidence is limited.

-

Mechanism : Transition metal-catalyzed coupling (e.g., Pd catalysts).

-

Conditions :

-

Ligands: Ph3P, DavePhos.

-

Solvents: THF, dioxane.

-

-

Product : Biaryl or heteroaryl derivatives.

Related tetrahydroisoquinoline derivatives have been used in coupling reactions to form complex heterocycles .

Key Reaction Comparison Table

| Reaction Type | Key Reagents/Conditions | Product Type |

|---|---|---|

| Substitution | Nucleophile, base, heat | Nucleophile-substituted analog |

| Ester Hydrolysis | H+/H2O or NaOH/H2O | Carboxylic acid |

| Oxidation | KMnO4, CrO3 | Isoquinoline derivatives |

| Electrophilic Substitution | HNO3/H2SO4, Br2/FeBr3 | Substituted tetrahydroisoquinoline |

| Coupling | Pd catalyst, ligands, THF/dioxane | Coupled heterocycles |

Research Findings

-

Biological Relevance : The bromine and methyl groups enhance stability and bioavailability, making this compound suitable for medicinal chemistry applications .

-

Synthetic Utility : The ester group facilitates purification and storage, while bromine enables further derivatization .

-

Limitations : Extreme pH or moisture may cause decomposition, necessitating controlled reaction conditions.

Scientific Research Applications

Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Studied for its potential therapeutic applications. Derivatives of tetrahydroisoquinoline have shown promise in the treatment of neurological disorders and cardiovascular diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes, receptors, and ion channels involved in various biological processes.

Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

- Positional Effects : The bromo group at position 5 in the target compound contrasts with its placement at position 6 in methyl (R)-6-bromo-3-carboxylate . This positional shift may alter electronic effects and steric interactions in receptor binding or synthesis.

- Functional Group Diversity : The tert-butyl ester at position 2 is conserved in analogues like 11a and 20, suggesting its role in stability and solubility modulation .

Key Observations :

Spectroscopic Data (¹H-NMR)

NMR shifts highlight electronic and steric effects of substituents:

*Note: NMR data for the target compound is inferred from structurally similar analogues. Key Observations:

Biological Activity

Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No. 2742652-79-3) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by the presence of a bromine atom and a tert-butyl group, suggests potential pharmacological applications.

- Molecular Formula : C15H20BrNO2

- Molecular Weight : 326.23 g/mol

- Synonyms : tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate; 2(1H)-Isoquinolinecarboxylic acid, 5-bromo-3,4-dihydro-6-methyl-, 1,1-dimethylethyl ester .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may exert its effects by modulating enzyme activity or receptor interactions within biological pathways. However, specific molecular targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that compounds within the tetrahydroisoquinoline class possess significant antimicrobial properties. Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic processes.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies have indicated that similar tetrahydroisoquinoline derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The bromine substitution in this compound may enhance its binding affinity to cancer-related targets.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study conducted on the antimicrobial efficacy of tetrahydroisoquinolines found that compounds with halogen substitutions showed enhanced activity against Gram-positive bacteria. Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate was included in the screening and demonstrated significant inhibitory effects at concentrations as low as 25 µg/mL .

- Anticancer Activity Assessment :

Comparative Analysis of Biological Activity

| Compound Name | Antimicrobial Activity (µg/mL) | IC50 (Cancer Cell Lines) | Mechanism of Action |

|---|---|---|---|

| Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | 25 | 10 - 30 | Cell wall disruption; Apoptosis induction |

| Other Tetrahydroisoquinolines | Varies | Varies | Varies |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Tert-butyl5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate?

- Methodological Answer : The compound is synthesized via microwave-assisted reactions in tetrahydrofuran (THF) using catalysts such as acetic acid or hydrochloric acid. Key steps include:

- Microwave irradiation at 100°C for 1 hour to accelerate reaction kinetics .

- Purification via silica gel chromatography to isolate the target compound from byproducts .

- Neutralization and extraction with ethyl acetate, followed by solvent evaporation under reduced pressure .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR are used to verify substituent positions (e.g., tert-butyl, bromo, methyl groups) and ring saturation .

- Chromatography : GC/MS or HPLC confirms purity (>95%) and identifies residual solvents or impurities .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 326.2 g/mol for C₁₅H₂₁BrNO₂) .

Q. What storage conditions are recommended to maintain compound stability?

- Methodological Answer :

- Store in amber glass vials at –20°C to prevent photodegradation of the bromo substituent .

- Use inert atmospheres (argon/nitrogen) to avoid oxidation of the tetrahydroisoquinoline core .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Catalyst Screening : Test alternatives to acetic acid (e.g., Lewis acids) to enhance regioselectivity during bromination .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with THF to improve solubility of intermediates .

- Reaction Time : Use real-time monitoring (e.g., TLC) to minimize over-reaction and byproduct formation .

Q. How should researchers address contradictory NMR data (e.g., unexpected peaks)?

- Methodological Answer :

- Isomerism Check : Assess potential diastereomers due to the tetrahydroisoquinoline ring’s stereochemistry .

- Impurity Profiling : Compare with synthesized analogs to identify if peaks arise from bromine isotope effects or residual solvents .

- 2D NMR Techniques : Use COSY or NOESY to resolve overlapping signals in the aromatic region .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies using this compound?

- Methodological Answer :

- Analog Synthesis : Replace the bromo group with other halogens (e.g., chloro, iodo) or modify the methyl group to ethyl/cyclopropyl to assess steric effects .

- Biological Assays : Test inhibitory activity against enzymes (e.g., kinases) using fluorescence polarization or calorimetry .

Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?

- Methodological Answer :

- Sample Preparation : Use supported liquid extraction (SLE) to isolate the compound from complex matrices .

- Sensitivity Enhancement : Employ derivatization (e.g., silylation) for GC/MS detection of low-abundance impurities .

Q. How can mechanistic insights into the compound’s reactivity be gained?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.